Fluorantheno[2,3-c]furan-4,6-dione
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Overview
Description
Fluorantheno[2,3-c]furan-4,6-dione is a polycyclic aromatic compound with the molecular formula C₁₈H₈O₃. It is a member of the fluoranthene family, known for its unique structure that combines naphthalene and benzene rings. This compound is of significant interest in synthetic organic chemistry and materials science due to its intriguing photophysical and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorantheno[2,3-c]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cycloisomerization reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Fluorantheno[2,3-c]furan-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .
Scientific Research Applications
Fluorantheno[2,3-c]furan-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Fluorantheno[2,3-c]furan-4,6-dione exerts its effects involves interactions with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in organic electronics. Additionally, its potential biological activities are thought to involve interactions with cellular components, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Fluoranthene: Shares a similar polycyclic structure but lacks the furan ring.
Benzofluoranthene: Contains additional benzene rings, leading to different properties.
Rubicene: Another polycyclic aromatic hydrocarbon with distinct photophysical properties.
Uniqueness: Fluorantheno[2,3-c]furan-4,6-dione is unique due to its combination of naphthalene and benzene rings with a furan moiety. This structure imparts specific electronic and photophysical properties, making it valuable in various applications .
Properties
CAS No. |
13913-61-6 |
---|---|
Molecular Formula |
C18H8O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
15-oxapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8,10,12(19),13(17)-octaene-14,16-dione |
InChI |
InChI=1S/C18H8O3/c19-17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(20)21-17/h1-8H |
InChI Key |
DPVLADDAOKZJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C(=O)OC5=O |
Origin of Product |
United States |
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